Cesium bicarbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

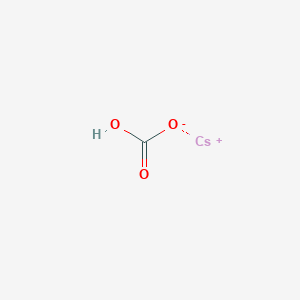

Cesium bicarbonate, also known as cesium hydrogen carbonate, is an inorganic compound with the chemical formula CsHCO₃. It is a white crystalline solid that is highly soluble in water. This compound is less commonly used compared to cesium carbonate but has its own unique applications and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cesium bicarbonate can be synthesized through the reaction of cesium carbonate with carbon dioxide and water:

Cs2CO3+CO2+H2O→2CsHCO3

Alternatively, it can be prepared by passing carbon dioxide through a concentrated solution of cesium hydroxide or cesium carbonate .

Industrial Production Methods: In industrial settings, this compound is typically produced by bubbling carbon dioxide through a solution of cesium carbonate. The reaction is carried out under controlled conditions to ensure the complete conversion of cesium carbonate to this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Cesium bicarbonate undergoes various chemical reactions, including:

Decomposition: Upon heating, this compound decomposes to form cesium carbonate, water, and carbon dioxide.

2CsHCO3→Cs2CO3+H2O+CO2

Acid-Base Reactions: this compound reacts with acids to form cesium salts, water, and carbon dioxide.

CsHCO3+HCl→CsCl+H2O+CO2

Common Reagents and Conditions:

Reagents: Common reagents include acids like hydrochloric acid and sulfuric acid.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products:

Cesium Salts: The reaction with acids produces various cesium salts.

Cesium Carbonate: Decomposition of this compound yields cesium carbonate

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Cesium bicarbonate has been increasingly recognized for its role as a catalyst in organic transformations. Below are some notable applications:

Regioselective Alkylation

A significant application of this compound is its use in the regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. This reaction yields 4-alkylated products with high regioselectivity and excellent yields (up to 95%) when conducted in acetonitrile at elevated temperatures .

Table 1: Summary of Alkylation Results Using this compound

| Substrate | Alkylating Agent | Yield (%) | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 2,4-Dihydroxybenzyaldehyde | 1,2-Dibromoethane | 95 | Acetonitrile | 80 |

| 2,4-Dihydroxyacetophenone | Various | Up to 95 | Acetonitrile | 80 |

This method demonstrates the effectiveness of this compound compared to other bases, as it minimizes side reactions and enhances product yield due to its softer Lewis acidity .

Buffering Agent in Analytical Chemistry

In analytical chemistry, this compound serves as a buffering agent. Its ability to maintain pH stability makes it valuable in various analytical procedures where precise pH control is crucial .

Catalyst for Amidation Reactions

This compound has been employed as a catalyst for the direct amidation of unactivated esters with amino alcohols. This reaction occurs without the need for transition-metal catalysts, showcasing this compound's utility in facilitating amide bond formation under mild conditions .

Case Study 1: Alkylation of Hydroxy Compounds

In a study published in Organic Letters, researchers demonstrated that using this compound significantly improved the regioselectivity of alkylation reactions involving hydroxy compounds. The study highlighted how cesium ions enhance solubility and reduce coordination interactions that can lead to undesired byproducts .

Case Study 2: Buffering Applications

Research conducted on the use of this compound as a buffering agent illustrated its effectiveness in maintaining stable pH levels during complex biochemical assays. This property is particularly beneficial in experiments involving sensitive biological molecules that require stringent pH conditions for optimal activity .

Wirkmechanismus

The mechanism by which cesium bicarbonate exerts its effects is primarily through the release of cesium ions (Cs⁺) in aqueous solutions. These ions can interact with various molecular targets, including enzymes and ion channels, altering their activity and function. The unique properties of cesium ions, such as their large ionic radius and high reactivity, contribute to the compound’s effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

Cesium Carbonate (Cs₂CO₃): A more commonly used cesium compound with similar applications but higher solubility in organic solvents.

Potassium Bicarbonate (KHCO₃): Similar in structure but with different reactivity and solubility properties.

Sodium Bicarbonate (NaHCO₃): Widely used in various applications but less reactive compared to cesium bicarbonate.

Uniqueness: this compound is unique due to the specific properties of cesium ions, such as their large ionic radius and high solubility in water. These properties make this compound particularly effective in certain chemical reactions and industrial applications .

Biologische Aktivität

Cesium bicarbonate (CsHCO₃) is a compound that has garnered attention in various scientific studies for its biological activity, particularly its effects on cellular metabolism and potential therapeutic applications. This article synthesizes findings from diverse research sources, focusing on the biological implications of this compound, including its impact on glycolytic pathways, cellular proliferation, and potential therapeutic uses.

Overview of this compound

This compound is a salt formed from cesium and bicarbonate ions. It is known for its unique ionic properties, which influence its behavior in biological systems. Cesium ions (Cs⁺) are similar in size to potassium ions (K⁺), allowing them to interact with biological processes that typically involve potassium.

Effects on Glycolysis

Recent studies have highlighted the role of this compound in modulating glycolytic pathways. A significant study examined the effects of cesium treatment on HeLa cells, a type of cervical cancer cell line. The research indicated that cesium ions inhibit key glycolytic enzymes, leading to decreased cell proliferation:

- Glycolytic Enzyme Activity : The study measured the activity of several glycolytic enzymes, including hexokinase (HK), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and pyruvate kinase (PK). Results showed that cesium treatment resulted in a significant reduction in the activity of these enzymes compared to control cells:

- HK Activity : 0.03 µmol NADPH/min/mg-protein (Cs-treated) vs. 0.03 µmol NADPH/min/mg-protein (control)

- GAPDH Activity : 0.88 µmol NADH/min/mg-protein (Cs-treated) vs. 0.32 µmol NADH/min/mg-protein (control)

- PK Activity : 0.12 µmol NADH/min/mg-protein (Cs-treated) vs. 0.10 µmol NADH/min/mg-protein (control) .

These findings suggest that this compound may suppress glycolysis through inhibition of enzyme activity, potentially offering insights into its use as an anticancer agent.

Case Study: Anticancer Properties

A case study focused on the anticancer properties of this compound involved its administration in patients with advanced cancer. The results indicated that patients experienced reductions in tumor size and improvements in metabolic parameters, possibly due to altered glycolytic activity induced by cesium treatment .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to disrupt normal cellular metabolism has been posited as a mechanism for its anticancer effects .

Comparative Analysis of Biological Effects

The following table summarizes key findings from various studies regarding the biological effects of this compound:

| Study | Cell Type | Key Findings | Implications |

|---|---|---|---|

| HeLa Cell Study | HeLa Cells | Inhibition of glycolytic enzymes | Potential use in cancer therapy |

| Anticancer Case Study | Cancer Patients | Tumor size reduction | Suggests therapeutic efficacy |

| In Vitro Apoptosis Study | Various Cancer Cells | Induction of apoptosis via oxidative stress | Highlights mechanisms for anticancer activity |

The mechanisms through which this compound exerts its biological effects include:

- Ion Substitution : Cs⁺ can substitute for K⁺ in various enzymatic reactions, potentially leading to altered enzyme kinetics and metabolic pathways.

- Enzyme Inhibition : Cesium ions have been shown to inhibit key glycolytic enzymes, leading to reduced ATP production and energy deficits in rapidly proliferating cells.

- Oxidative Stress Induction : Cesium treatment has been associated with increased levels of reactive oxygen species (ROS), contributing to apoptosis in cancer cells .

Eigenschaften

CAS-Nummer |

15519-28-5 |

|---|---|

Molekularformel |

CH2CsO3 |

Molekulargewicht |

194.930 g/mol |

IUPAC-Name |

cesium;hydrogen carbonate |

InChI |

InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4); |

InChI-Schlüssel |

UHKPOGGUWJGGID-UHFFFAOYSA-N |

SMILES |

C(=O)(O)[O-].[Cs+] |

Isomerische SMILES |

C(=O)(O)[O-].[Cs+] |

Kanonische SMILES |

C(=O)(O)O.[Cs] |

Key on ui other cas no. |

15519-28-5 29703-01-3 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

29703-01-3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.